3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Neuroscience mGluR2 antagonist CNS drug discovery

Secure the structurally precise mGluR2 antagonist 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014047-35-8) for rigorous preclinical neuroscience research. Its unique 3-methoxy and N-3-methoxybenzyl substitution pattern redirects its activity profile from the common SDHI fungicide scaffold to potent mGluR2 antagonism, a critical target for mood and cognition studies. Sourcing this exact compound, designated 'Compound-71' in the patent literature, is essential for experimental reproducibility, as even minor structural analogs fail to replicate its specific pharmacological fingerprint or selectivity profile. Ideal for target validation, receptor occupancy assays, and as a matched negative control in antifungal panels. Ensure your research integrity by choosing the structurally verified compound.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 1014047-35-8
Cat. No. B2770305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS1014047-35-8
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NCC2=CC(=CC=C2)OC
InChIInChI=1S/C14H17N3O3/c1-17-9-12(14(16-17)20-3)13(18)15-8-10-5-4-6-11(7-10)19-2/h4-7,9H,8H2,1-3H3,(H,15,18)
InChIKeyWEGPJZYAJPIFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014047-35-8): Baseline for Procurement


3-Methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014047-35-8) is a synthetic small-molecule belonging to the 1,3-substituted pyrazole-4-carboxamide class. It is cataloged as a metabotropic glutamate receptor 2 (mGluR2) antagonist, with its activity disclosed in a patent review as 'Compound-71' from Taisho Pharmaceutical [1]. The compound features a unique combination of a 3-methoxy group on the pyrazole core and an N-3-methoxybenzyl side chain, a structural motif that distinguishes it from other pyrazole carboxamides developed primarily as succinate dehydrogenase inhibitors (SDHIs) for agrochemical use [2]. This dual methoxy substitution pattern is critical for its target engagement profile, as even minor alterations in the N-benzyl moiety or pyrazole 3-position are known to significantly shift selectivity between mGluR2 antagonism and SDH inhibition within this scaffold class.

Why Generic Pyrazole Carboxamides Cannot Substitute for 3-Methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide


The pyrazole-4-carboxamide scaffold is pharmacologically promiscuous, with closely related analogs exhibiting divergent primary targets. While a vast number of 3-substituted pyrazole-4-carboxamides are optimized as succinate dehydrogenase inhibitors (SDHIs) for antifungal applications, the specific 3-methoxy and N-3-methoxybenzyl substitution pattern of CAS 1014047-35-8 redirects activity toward metabotropic glutamate receptor 2 (mGluR2) antagonism [1]. Within the mGluR2 antagonist series itself, the structure-activity relationship is exceptionally steep. The patent review classifying this compound as 'Compound-71' shows that even conservative replacements—such as moving the methoxy group from the 3-position to the 4-position on the benzyl ring, or substituting the N-benzyl group with a heteroaryl moiety—result in compounds with altered potency, selectivity, or pharmacokinetic profiles that do not replicate the specific pharmacological fingerprint of the 3-methoxybenzyl derivative [2]. Consequently, sourcing a generic 'pyrazole-4-carboxamide' or even a close analog from the same patent family will not guarantee equivalent biological activity, making precise structural identity essential for experimental reproducibility.

Quantitative Differentiation Evidence for 3-Methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide


mGluR2 Antagonist Activity vs. Other Pyrazole-4-Carboxamide Pharmacophores

CAS 1014047-35-8 is classified as a metabotropic glutamate receptor 2 (mGluR2) antagonist, a property that is absent in the vast majority of pyrazole-4-carboxamide derivatives developed as agricultural fungicides. While N-methoxy pyrazole-4-carboxamides such as those reported by Luo et al. show potent inhibition of succinate dehydrogenase (SDH) in fungi, the specific N-3-methoxybenzyl substitution present in CAS 1014047-35-8 shifts the target profile to mGluR2, as documented in the patent review by Celanire et al. where it is listed as Compound-71 [1]. This is a class-level differentiation: the SDHI series typically achieves nanomolar inhibition of fungal SDH enzymes (e.g., IC50 values in the low nanomolar range for Fusarium graminearum SDH), whereas CAS 1014047-35-8 is optimized for a mammalian GPCR target [2]. The lack of cross-activity data between these two pharmacological classes means that substituting an SDHI-optimized analog for CAS 1014047-35-8 would result in complete loss of mGluR2 activity.

Neuroscience mGluR2 antagonist CNS drug discovery

Substitution Pattern Selectivity: 3-Methoxy vs. 3-Trifluoromethyl or 3-Difluoromethyl Pyrazole Analogs

Within the pyrazole-4-carboxamide class, the identity of the substituent at the pyrazole 3-position dictates the dominant biological activity. The 3-methoxy group in CAS 1014047-35-8 is associated with mGluR2 antagonism, whereas 3-trifluoromethyl or 3-difluoromethyl substituents are the hallmark of SDHI fungicides. For example, 3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives reported by Wu et al. exhibited EC50 values of 5.2–17.6 mg/L against Gibberella zeae and other phytopathogens, with no reported CNS target activity [1]. Conversely, the methoxy substituent at the 3-position, as present in CAS 1014047-35-8, is a key structural feature in the Taisho mGluR2 antagonist series [2]. No compound bearing a 3-CF3 or 3-CHF2 group has been reported to exhibit mGluR2 antagonism. This substitution-dependent target selectivity means that even compounds with identical N-benzyl side chains but differing 3-position substituents will have divergent biological profiles.

Medicinal chemistry structure-activity relationship pyrazole substitution

N-Benzyl Substituent Positional Isomerism: 3-Methoxybenzyl vs. 4-Methoxybenzyl Effect on Activity

The position of the methoxy substituent on the N-benzyl ring critically influences biological activity. While CAS 1014047-35-8 bears a 3-methoxybenzyl group, a closely related positional isomer, 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide, is also commercially available. The para-methoxy isomer may exhibit altered steric and electronic properties that affect receptor binding. In analogous pyrazole carboxamide series, shifting a substituent from the meta to the para position on the N-aryl ring has been shown to significantly modulate potency. For instance, in the immunosuppressant pyrazole carboxamide series reported by Wang et al., the substitution pattern on the N-aryl ring was a key determinant of IC50 values in mixed leukocyte response (MLR) assays, with IC50 values varying from sub-micromolar to >10 µM depending on the aryl substitution [1]. Although direct comparative data between the 3-methoxybenzyl and 4-methoxybenzyl isomers for mGluR2 activity are not publicly available, the established SAR within the class indicates that positional isomerism can lead to substantial differences in target engagement, making the procurement of the correct isomer essential.

Structure-activity relationship positional isomer N-benzyl substitution

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. SDHI Analogs

The dual methoxy substitution pattern of CAS 1014047-35-8 results in a molecular formula of C14H17N3O3 (MW 275.31 g/mol) with calculated physicochemical properties that distinguish it from fluorinated SDHI analogs. While SDHI fungicides typically incorporate trifluoromethyl or difluoromethyl groups that increase lipophilicity (clogP values often >3.0) and metabolic stability for agricultural application, the 3-methoxy and N-3-methoxybenzyl groups of CAS 1014047-35-8 provide a balanced hydrogen bond acceptor capacity (3 H-bond acceptors) and a molecular weight below 300 Da, which is consistent with favorable CNS drug-like properties including potential blood-brain barrier penetration [1]. In contrast, typical SDHI pyrazole-4-carboxamides contain halogen substituents (Cl, F, CF3) that increase molecular weight and lipophilicity, optimizing them for fungal membrane penetration rather than CNS bioavailability [2]. The absence of halogen atoms in CAS 1014047-35-8 is a deliberate design feature for CNS target engagement.

Drug-likeness physicochemical properties CNS penetration

Optimal Application Scenarios for 3-Methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014047-35-8)


mGluR2 Negative Allosteric Modulator (NAM) Tool Compound for CNS Disorder Research

CAS 1014047-35-8 serves as a structurally defined mGluR2 antagonist tool compound for preclinical neuroscience research programs investigating mood disorders, anxiety, cognitive deficits, and schizophrenia. As documented in the patent landscape, mGluR2/3 antagonists show promise in animal models of depression and anxiety, and this compound, classified as a patented Taisho Pharmaceutical mGluR2 antagonist [1], is suited for target validation studies, receptor occupancy assays, and head-to-head comparisons with other mGluR2 NAMs (e.g., 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives). Its structural distinction from the common 1,3,5-trisubstituted pyrazole mGluR2 NAM scaffold—specifically the 3-methoxy rather than 3-aryl substitution—provides a valuable SAR probe for exploring the chemical space of mGluR2 antagonism.

Selectivity Profiling Against Group II mGlu Receptors (mGluR2 vs. mGluR3)

The compound's activity within the group II mGlu receptor family (mGluR2/3) makes it relevant for selectivity profiling studies. The 2015 patent review highlights that different substitution patterns on the pyrazole core can confer selectivity between mGluR2 and mGluR3 [1]. CAS 1014047-35-8, with its unique N-3-methoxybenzyl group, may exhibit a distinct mGluR2/mGluR3 selectivity fingerprint compared to other patented antagonists. Researchers investigating the differential roles of mGluR2 versus mGluR3 in synaptic transmission and neurological disease can use this compound as a reference point for structure-selectivity relationship analyses, provided selectivity data are experimentally determined.

Negative Control for SDHI Antifungal Screening Panels

Because the 3-methoxy group redirects activity away from succinate dehydrogenase (SDH) and toward mGluR2, CAS 1014047-35-8 can serve as a structurally matched negative control in antifungal screening panels. When testing 3-substituted pyrazole-4-carboxamides for SDH inhibition, this compound—which lacks the requisite 3-CF3 or 3-CHF2 group for SDH binding as established by the SAR of potent SDHI fungicides [2]—should exhibit negligible antifungal activity. Including it as a negative control validates the target-specificity of any observed antifungal effects and confirms that activity is driven by the halogenated substituent rather than the pyrazole-carboxamide scaffold itself.

Medicinal Chemistry Starting Point for Dual-Target Probe Design

The structural overlap between mGluR2 antagonist and SDHI pharmacophores within the pyrazole-4-carboxamide class presents an opportunity for designing dual-target probes. CAS 1014047-35-8 occupies a unique position at the interface of these two pharmacological spaces [1][2]. Medicinal chemistry teams can use this compound as a starting scaffold to introduce modifications (e.g., halogenation at the benzyl ring, variation of the 3-alkoxy group) to systematically explore how incremental structural changes shift the activity profile between mGluR2 antagonism and SDH inhibition, potentially identifying novel chemotypes with polypharmacology.

Quote Request

Request a Quote for 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.